1-(Nitromethyl)cyclohept-1-ene
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Overview
Description
1-(Nitromethyl)cyclohept-1-ene is an organic compound with the molecular formula C8H13NO2 It features a seven-membered cycloheptene ring with a nitromethyl group attached to the first carbon
Preparation Methods
The synthesis of 1-(Nitromethyl)cyclohept-1-ene can be achieved through several methods. One common approach involves the nitration of cycloheptene using nitric acid in the presence of a catalyst. Another method includes the reaction of cycloheptanone with nitromethane under basic conditions, followed by dehydration to form the desired product. Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Nitromethyl)cyclohept-1-ene undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitrocycloheptanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can yield amine derivatives, typically using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups such as halides or alkyl groups.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Nitromethyl)cyclohept-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.
Mechanism of Action
The mechanism by which 1-(Nitromethyl)cyclohept-1-ene exerts its effects involves its ability to undergo various chemical transformations. The nitro group is highly reactive, allowing the compound to participate in a range of reactions that modify its structure and properties. These reactions often involve the formation of intermediates that can interact with molecular targets, leading to the desired chemical or biological effects.
Comparison with Similar Compounds
1-(Nitromethyl)cyclohept-1-ene can be compared to other nitroalkenes and cycloalkenes, such as:
1-(Nitromethyl)cyclohexene: Similar in structure but with a six-membered ring, it exhibits different reactivity and stability.
Cyclohepta-1,3,5-triene: This compound has a conjugated triene system, making it more reactive in certain cycloaddition reactions.
Cycloheptanone: Lacking the nitro group, it is less reactive in nucleophilic substitution and oxidation reactions.
The uniqueness of this compound lies in its combination of a seven-membered ring and a nitromethyl group, providing a distinct set of chemical properties and reactivity patterns.
Properties
CAS No. |
52315-51-2 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
1-(nitromethyl)cycloheptene |
InChI |
InChI=1S/C8H13NO2/c10-9(11)7-8-5-3-1-2-4-6-8/h5H,1-4,6-7H2 |
InChI Key |
NDQRFKNTTWKHDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(CC1)C[N+](=O)[O-] |
Origin of Product |
United States |
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